

Tyrphostin AG 112: A Technical Guide to its Effects on Tyrosine Kinase Activity

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Compound of Interest

Compound Name: Tyrphostin AG 112

Cat. No.: B11931776

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostins represent a class of synthetic compounds designed as potent and specific inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. **Tyrphostin AG 112** is a notable member of this family, demonstrating significant inhibitory activity against several key tyrosine kinases. This technical guide provides an in-depth overview of **Tyrphostin AG 112**, focusing on its mechanism of action, effects on tyrosine kinase activity, and the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

Tyrphostin AG 112 primarily functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action effectively blocks the initiation and propagation of downstream signaling cascades that are dependent on the activity of these kinases.

Effects on Tyrosine Kinase Activity

Tyrphostin AG 112 has been shown to inhibit a range of tyrosine kinases with varying degrees of potency. Its primary targets include the Epidermal Growth Factor Receptor (EGFR), the p210bcr-abl fusion protein, and the Platelet-Derived Growth Factor Receptor (PDGFR).

Quantitative Data on Kinase Inhibition

The inhibitory activity of **Tyrphostin AG 112** against its primary targets has been quantified through various in vitro and cell-based assays. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

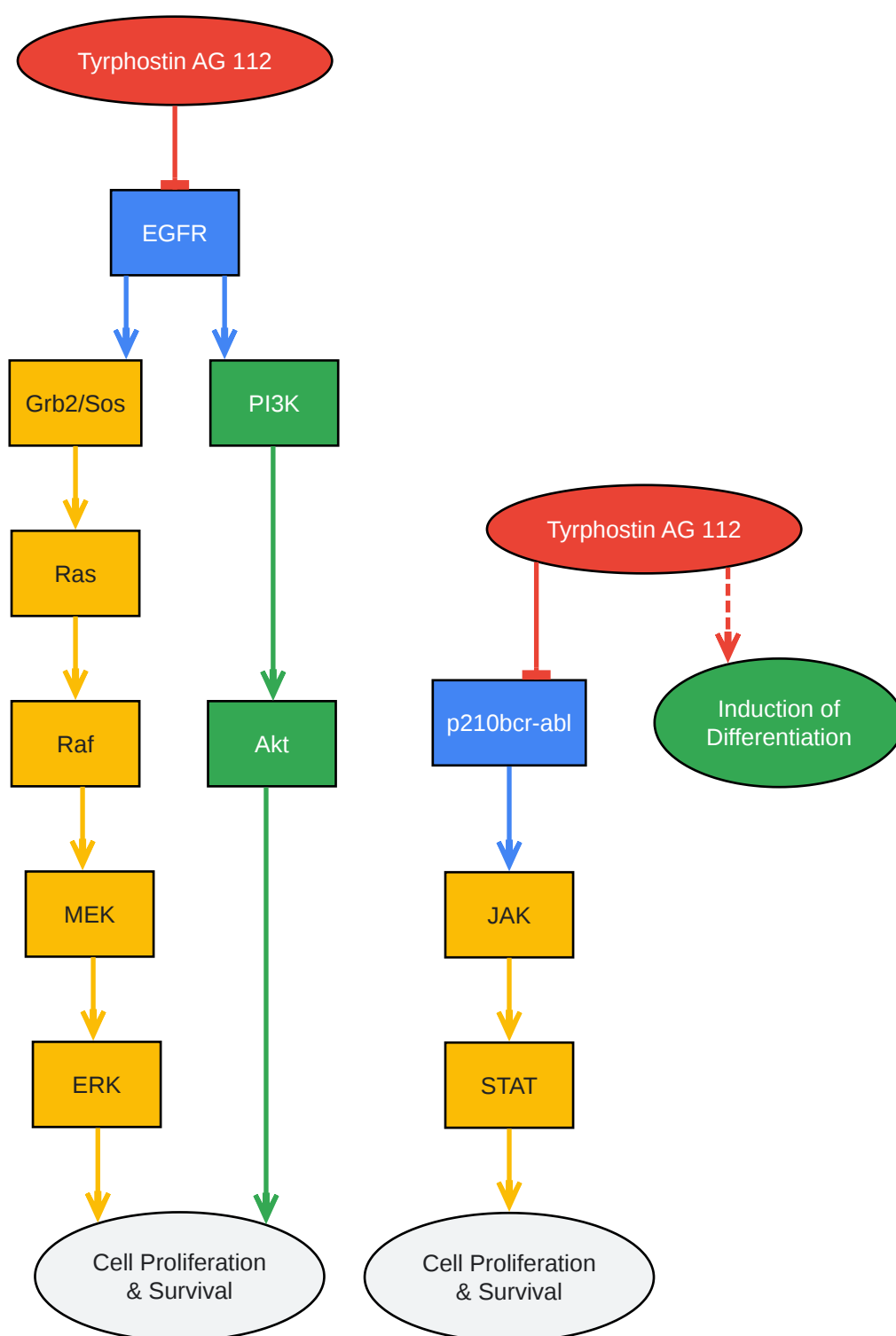
Target Kinase	IC50 Value (μM)	Cell Line/System	Reference
p210bcr-abl	2	K562 cells	[1]
EGFR	15	-	[1]
PDGFR	20	-	[1]

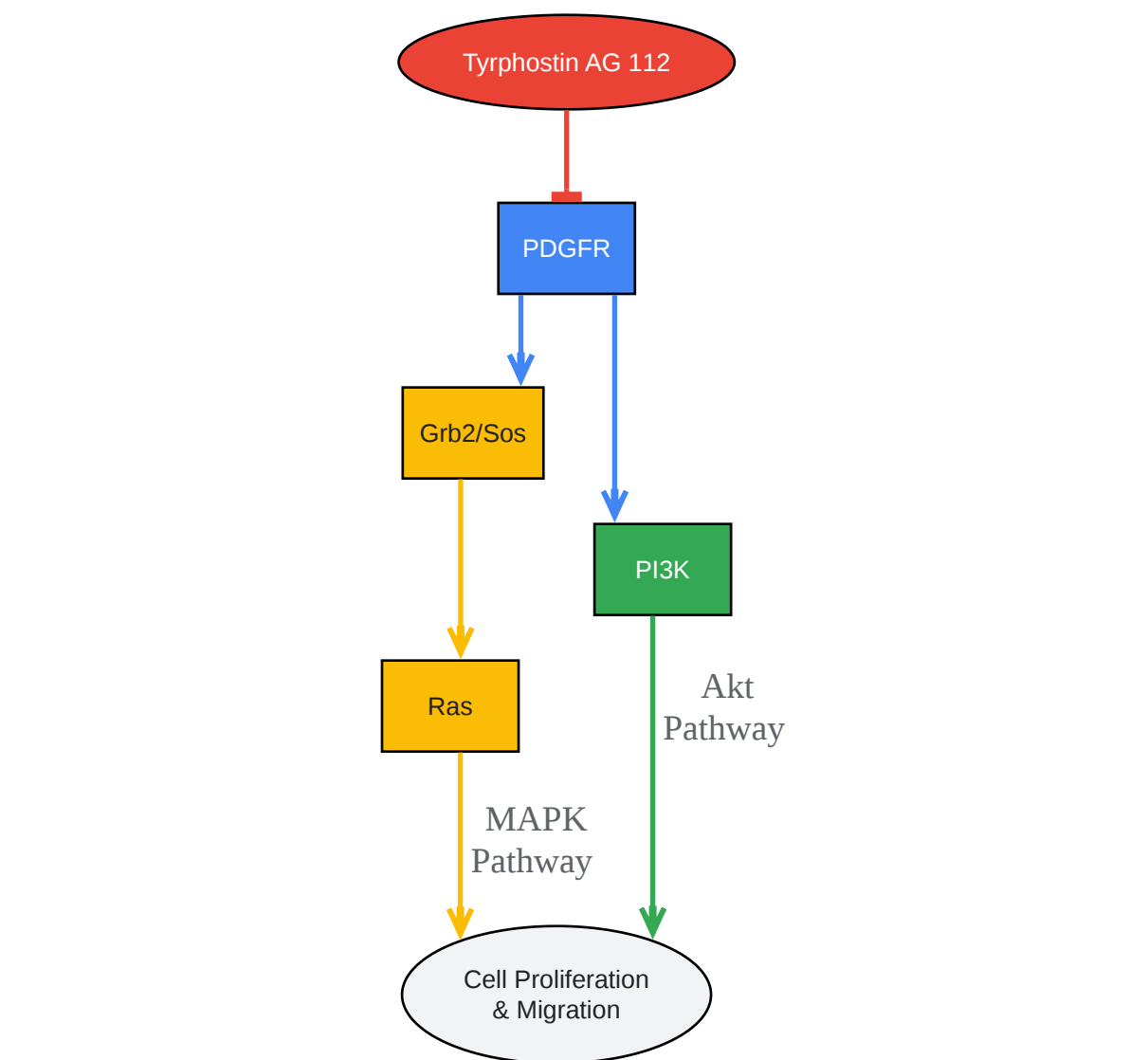
Signaling Pathways Modulated by Tyrphostin AG 112

By inhibiting EGFR, p210bcr-abl, and PDGFR, **Tyrphostin AG 112** disrupts several critical signaling pathways involved in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a key driver of cell growth and proliferation. Its activation initiates a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. **Tyrphostin AG 112**'s inhibition of EGFR blocks these pathways, leading to cell cycle arrest and a reduction in cell proliferation.





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References

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